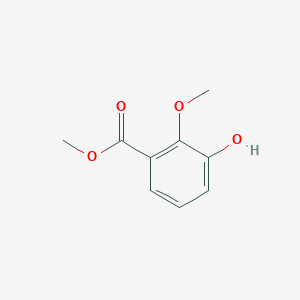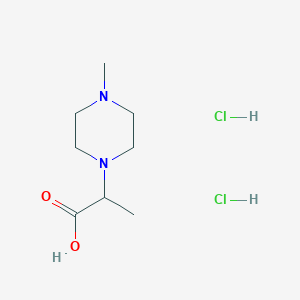
methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
Übersicht
Beschreibung
Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain receptors in the body, which has led to a number of studies exploring its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl (methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with certain receptors in the body. This compound has been shown to act as an agonist for the nicotinic acetylcholine receptor and as a positive allosteric modulator for the GABA receptor. These interactions lead to changes in the activity of these receptors, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate are complex and varied. This compound has been shown to have effects on neurotransmitter release, ion channel activity, and gene expression. Studies have also explored the effects of this compound on various physiological processes, including memory, cognition, and motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl (methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate in lab experiments is its ability to interact with specific receptors in the body. This allows researchers to explore the effects of this compound on various physiological processes in a controlled manner. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can lead to adverse effects, including seizures and respiratory depression.
Zukünftige Richtungen
There are numerous future directions for research on methyl (methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate. One area of focus is the development of new drugs based on this compound. Researchers are exploring the potential use of this compound in the treatment of various conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Other areas of focus include the exploration of the biochemical and physiological effects of this compound, as well as the development of new synthesis methods for this compound. Overall, the potential applications of methyl (methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate make it an exciting area of research for the scientific community.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been shown to interact with certain receptors in the body, including the nicotinic acetylcholine receptor and the GABA receptor. Studies have explored the potential use of this compound in the treatment of various conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
methyl (3S)-2-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)9-4-5-15-11(9)8-3-2-7(13)6-10(8)14;3-1(4)2(5)6/h2-3,6,9,11,15H,4-5H2,1H3;(H,3,4)(H,5,6)/t9-,11?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKROANVHTIZPCJ-QMOSYVFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)

![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)


![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)
![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)



![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)

